1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl and ethyl substituents. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-ethyl (2R,3S)-3-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
IQWOMDHVSKITEF-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.